2-Chlorobenzyl alcohol
Overview
Description
2-Chlorobenzyl alcohol is a chemical compound that is part of the benzyl alcohol family, where a chlorine atom is substituted at the second position of the benzene ring. It is a compound of interest due to its potential applications in various fields, including pharmaceuticals, where it is known for its antimicrobial properties .
Synthesis Analysis
The synthesis of 2-chlorobenzyl alcohol can be achieved through the reduction of 2-chlorobenzaldehyde using potassium borohydride in a mixture of alcohol and water, yielding a high 95% product . This process is optimized under specific conditions, such as a mole ratio of potassium borohydride to 2-chlorobenzaldehyde of 0.3/1, a water to alcohol volume ratio of 1/2.7, and a temperature range of 10-35°C. Additionally, the compound can be synthesized via Knoevenagel condensation reactions, as demonstrated in the synthesis of related compounds .
Molecular Structure Analysis
The molecular structure of 2-chlorobenzyl alcohol and related compounds has been extensively studied. For instance, the molecular structure of 2-chlorobenzaldehyde, a precursor to 2-chlorobenzyl alcohol, has been analyzed by gas-phase electron diffraction, revealing the presence of cis and trans conformers . Furthermore, the crystal structure of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol, a derivative of 2-chlorobenzyl alcohol, has been determined, providing insights into the orthorhombic space group and unit cell parameters .
Chemical Reactions Analysis
2-Chlorobenzyl alcohol can participate in various chemical reactions. For example, it can be involved in the formation of cation radicals, as seen in the study of 2-chloro-1,4-dimethoxybenzene, where the cation radical mediates the oxidation of anisyl alcohol . The compound's reactivity is also highlighted in the synthesis of other derivatives, such as ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, through reactions like Knoevenagel condensation .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-chlorobenzyl alcohol are characterized by its antimicrobial activity, which makes it a valuable compound in pharmaceutical applications . The crystal structure analysis provides additional information on its density and molecular packing, which are essential for understanding its behavior in solid-state . The study of related compounds, such as 2,4-dichlorobenzyl alcohol, also contributes to the overall understanding of the physical and chemical properties of chlorobenzyl alcohols .
Scientific Research Applications
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Chemical Synthesis
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Pharmaceuticals
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Metabolite Studies
- 2-Chlorobenzyl alcohol is studied as a metabolite .
- In rats, major urinary metabolites of 2-Chlorobenzyl alcohol were found to be 2-chlorohippuric acid, 2-chlorobenzyl cysteine, 2-chlorobenzoic acid, and 2-chlorobenzyl glucuronic acid .
- The methods of application involve administering 2-Chlorobenzyl alcohol to rats and then analyzing their urine for metabolites .
- The outcomes of these studies provide insights into how 2-Chlorobenzyl alcohol is metabolized in the body .
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Organic Building Blocks
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Metabolism Studies
- 2-Chlorobenzyl alcohol is studied as a possible intermediate formed during the metabolism of 2-chloromandelic acid .
- The methods of application involve administering 2-Chlorobenzyl alcohol to rats and then analyzing their urine for metabolites .
- The outcomes of these studies provide insights into how 2-Chlorobenzyl alcohol is metabolized in the body .
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Aryne/Heteroaryne Precursors
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Intermediate in Metabolism Studies
- 2-Chlorobenzyl alcohol is studied as a possible intermediate formed during the metabolism of 2-chloromandelic acid .
- The methods of application involve administering 2-Chlorobenzyl alcohol to rats and then analyzing their urine for metabolites .
- The outcomes of these studies provide insights into how 2-Chlorobenzyl alcohol is metabolized in the body .
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Chemical Synthesis
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Pharmaceuticals
properties
IUPAC Name |
(2-chlorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO/c8-7-4-2-1-3-6(7)5-9/h1-4,9H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYQPPXEXWRMQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2075132 | |
Record name | 2-Chlorobenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2075132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorobenzyl alcohol | |
CAS RN |
17849-38-6, 29349-22-2 | |
Record name | 2-Chlorobenzyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17849-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chlorobenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017849386 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanol, ar-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029349222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chlorobenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2075132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chlorobenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.986 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Chlorobenzenemethanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3BR8W8F7X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.